

Solubility of 3,6-Dimethylpyridazine in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dimethylpyridazine

Cat. No.: B183211

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Abstract

This technical guide addresses the solubility of **3,6-dimethylpyridazine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to understand and determine the solubility of this compound. A qualitative assessment of solubility in a range of common organic solvents is presented, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the gravimetric method is provided, alongside a visual representation of the experimental workflow.

Introduction

3,6-Dimethylpyridazine is a substituted pyridazine with the molecular formula $C_6H_8N_2$.^[1] Its structure, featuring a polar pyridazine ring and nonpolar methyl groups, suggests a nuanced solubility profile across various organic solvents. Understanding this solubility is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide both a theoretical estimation and a practical methodology for determining the solubility of **3,6-dimethylpyridazine**.

Qualitative Solubility Profile

In the absence of experimentally determined quantitative data, the solubility of **3,6-dimethylpyridazine** can be predicted based on the "like dissolves like" principle.^{[2][3][4][5][6]} This principle states that substances with similar polarities are more likely to be soluble in one another. **3,6-Dimethylpyridazine** possesses a moderately polar pyridazine ring due to the presence of two nitrogen atoms, but also contains two nonpolar methyl groups. This dual character suggests it will be most soluble in solvents of intermediate polarity and may have limited solubility in highly polar or very nonpolar solvents.

The following table summarizes the predicted qualitative solubility of **3,6-dimethylpyridazine** in a selection of common organic solvents, categorized by their polarity.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	Soluble	The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, and its overall polarity is compatible.
Ethanol	Soluble	Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of 3,6-dimethylpyridazine.	
Water	Sparingly Soluble	While the nitrogen atoms can hydrogen bond with water, the nonpolar methyl groups and the largely organic backbone may limit solubility in this highly polar solvent.	
Polar Aprotic	Acetone	Soluble	Acetone's moderate polarity makes it a good candidate for dissolving compounds with both polar and nonpolar characteristics.
Acetonitrile	Soluble	Acetonitrile is a polar aprotic solvent that should effectively solvate the polar	

		regions of 3,6-dimethylpyridazine.	
Dimethyl Sulfoxide (DMSO)	Very Soluble	DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.	
Nonpolar	Toluene	Moderately Soluble	The aromatic ring of toluene can interact with the pyridazine ring, and its low polarity is compatible with the methyl groups.
Hexane	Sparingly Soluble	As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar pyridazine ring, leading to poor solubility.	
Diethyl Ether	Moderately Soluble	Diethyl ether has a low polarity but the ether oxygen can act as a hydrogen bond acceptor, potentially interacting with any available acidic protons or the molecule's dipole.	

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The following protocol details the isothermal saturation method, a reliable gravimetric technique for determining the solubility of a solid compound in a liquid solvent.^{[7][8]}

Materials and Equipment

- **3,6-Dimethylpyridazine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (chemically compatible with the chosen solvents)
- Glass vials with screw caps
- Pipettes and syringes
- Drying oven

Procedure

- **Sample Preparation:** Accurately weigh an excess amount of **3,6-dimethylpyridazine** into a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to the vial.
- **Equilibration:** Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically resistant filter to remove any suspended

solid particles.

- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
- **Mass Determination:** Once the solvent is completely removed, reweigh the vial containing the dried solute.

Data Analysis

Calculate the solubility (S) in grams per 100 mL (g/100 mL) or moles per liter (mol/L) using the following formulas:

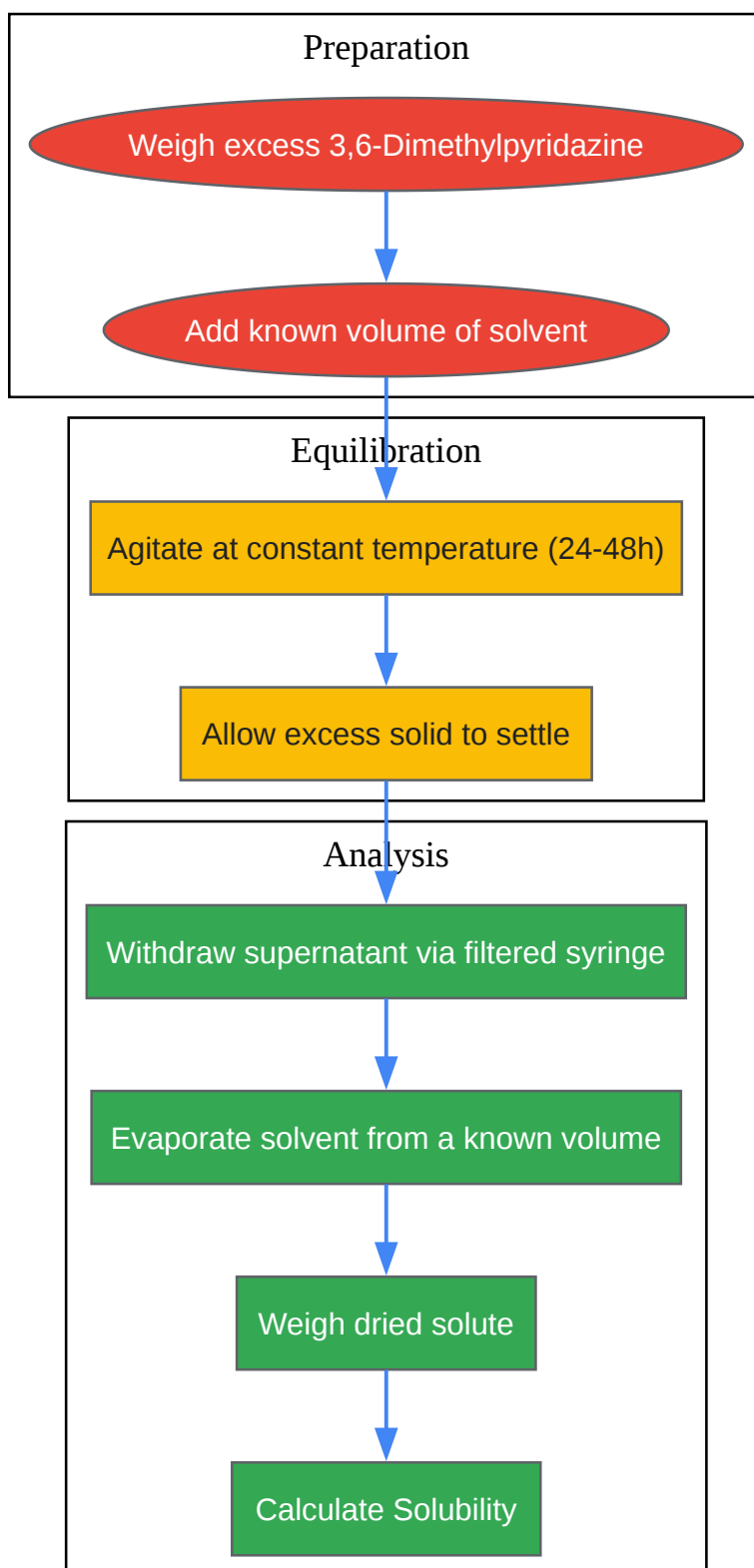
- **Mass of dissolved solute (m_solute):** (Mass of vial + dried solute) - (Mass of empty vial)
- **Volume of saturated solution taken (V_solution):** The volume of the supernatant collected in step 5.

$$\text{Solubility (g/100 mL)} = (\text{m_solute} / \text{V_solution}) * 100$$

To express solubility in mol/L, convert the mass of the solute to moles using its molecular weight (108.14 g/mol for **3,6-dimethylpyridazine**).^[1]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining the solubility of **3,6-dimethylpyridazine**.



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Caption: Gravimetric Solubility Determination Workflow.



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Caption: Logical Flow of Solubility Measurement.

Conclusion

While quantitative solubility data for **3,6-dimethylpyridazine** in common organic solvents is not readily available in the literature, this guide provides a foundational understanding for researchers. The qualitative predictions based on chemical principles offer a starting point for solvent selection. The detailed gravimetric method provides a robust and accessible protocol for the precise quantitative determination of its solubility. This information is critical for the effective use of **3,6-dimethylpyridazine** in research and development, particularly in the fields of medicinal chemistry and materials science.

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